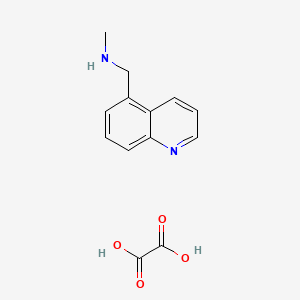
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
説明
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its quinoline moiety, which is known for conferring various biological properties. The oxalate salt form enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.
Anticancer Properties
Research has shown that compounds containing quinoline structures often exhibit anticancer activities. This compound has been investigated for its ability to inhibit tumor growth through:
- Induction of Apoptosis : Studies indicate that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Proliferation : It has been observed to reduce the proliferation rate of various cancer cell lines.
A study published in 2020 demonstrated that derivatives of quinoline exhibited significant cytotoxic effects against multiple drug-resistant (MDR) cancer cell lines, suggesting that modifications in the structure can enhance their efficacy against resistant strains .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve:
- Disruption of Cell Membranes : The compound may integrate into microbial membranes, altering their integrity and function.
- Inhibition of Enzymatic Activity : It can inhibit key enzymes necessary for microbial survival.
A recent review highlighted the potential of quinoline derivatives as effective antimicrobial agents, emphasizing their role in drug development .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The quinoline ring system allows for binding to various receptors involved in cell signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for enzymes such as topoisomerases and kinases, which are critical in cancer progression and microbial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Quinoline Substitution | Enhances anticancer potency |
| Oxalate Form | Increases solubility and bioavailability |
| Alkyl Chain Length | Modulates receptor affinity |
Research indicates that specific substitutions on the quinoline ring can significantly influence both the potency and selectivity of the compound against various biological targets .
Study 1: Anticancer Efficacy
In a controlled study, this compound was tested against several cancer cell lines (e.g., breast, colon). Results showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion assays, indicating its potential as a broad-spectrum antimicrobial agent .
特性
IUPAC Name |
N-methyl-1-quinolin-5-ylmethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.C2H2O4/c1-12-8-9-4-2-6-11-10(9)5-3-7-13-11;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQOCTPLKORFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CC=NC2=CC=C1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















